Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Description
X-ray Crystallographic Analysis of Sulfone-Containing Thiopyran Derivatives
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide exhibits a six-membered thiopyran ring with two axial oxygen atoms at the 1,1-positions, forming a planar sulfone group. X-ray studies of analogous thiopyran derivatives (e.g., 2,3-dihydrothiophene 1,1-dioxide) reveal bond lengths of 1.786 Å for C–S and 1.436 Å for S=O , consistent with sulfone geometry. The thiopyran ring adopts a chair-like conformation, with the ester substituent at position 3 and ketone at position 4 occupying equatorial positions to minimize steric strain.
Table 1: Key crystallographic parameters from sulfone-containing thiopyrans
The sulfone group induces significant planarity, with out-of-plane deviations <0.05 Å for ring atoms. Halogenated derivatives (e.g., 3,3,4,4-tetrachloro analogs) demonstrate how steric bulk forces conformational twisting, increasing torsion angles to >15°.
Conformational Dynamics via Computational Chemistry Approaches
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two stable conformers for the parent compound, differing by 2.1 kcal/mol in free energy. The global minimum features:
- Sulfone oxygens anti-periplanar to the ester carbonyl
- Ketone oxygen aligned with the thiopyran ring plane
Molecular dynamics simulations in chloroform solvent show rapid interconversion between conformers (τ₁/₂ = 12 ps) via a 23.4 kcal/mol transition state involving simultaneous rotation of ester and sulfone groups. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the sulfone lone pairs and σ*(C–O) orbitals of the ester, contributing 8.7 kcal/mol stabilization.
Properties
IUPAC Name |
ethyl 1,1,4-trioxothiane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5S/c1-2-13-8(10)6-5-14(11,12)4-3-7(6)9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKLDJACPKRQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=O)(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659683 | |
| Record name | Ethyl 1,1,4-trioxo-1lambda~6~-thiane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889946-17-2 | |
| Record name | Ethyl 1,1,4-trioxo-1lambda~6~-thiane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
This method, as detailed in a Chinese patent (CN104496858A), employs a one-pot multi-component reaction involving readily available precursors—ethyl hydroxypropanoate and ethyl acrylate—under alkaline conditions to generate the core heterocyclic structure.
Procedure
- Reactants : Ethyl hydroxypropanoate and ethyl acrylate
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base : Sodium carbonate, potassium carbonate, or strong bases like NaOH or KOH
- Reaction Conditions :
- Dissolution of reactants in solvent
- Reaction under alkaline conditions at ambient temperature
- Molar ratio optimized at 1:1
- Intermediate Formation : 4-oxa-1,7-diethyl pimelate
- Cyclization :
- Addition of a highly basic reagent such as sodium ethylate at low temperatures (-10°C to 0°C)
- Ducommun condensation leading to the formation of the target heterocycle
Key Features
- Process : One-pot operation
- Yield : High, with the process avoiding extensive purification steps
- Advantages : Mild conditions, high purity of intermediates, and high overall yield
Data Table
| Step | Reactants | Solvent | Base | Temperature | Key Features | Yield |
|---|---|---|---|---|---|---|
| 1 | Ethyl hydroxypropanoate + ethyl acrylate | THF/DMF | Na2CO3/K2CO3 | Room temp | Formation of diester intermediate | Not specified |
| 2 | Addition of sodium ethylate | -10°C to 0°C | NaOEt | Low temp | Cyclization via Ducommun condensation | Not specified |
Synthesis via Multi-Step Esterification and Cyclization
Overview
This approach involves initial esterification steps followed by cyclization and oxidation to form the heterocyclic core, as exemplified in the synthesis of methyl derivatives.
Procedure
- Initial Step : Esterification of suitable precursors, such as dihydro-2H-thiopyran-3(4H)-one derivatives
- Cyclization :
- Use of sodium hydride (NaH) or sodium metal in tetrahydrofuran (THF)
- Dropwise addition of thiol or thioester derivatives
- Oxidation :
- Oxidation of sulfur to sulfone (1,1-dioxide) using oxidants like hydrogen peroxide or peracids
- Ensures formation of the sulfone functional group at the 1,1-position
Example
Data Table
| Step | Reactants | Reagents | Solvent | Conditions | Outcome | Yield |
|---|---|---|---|---|---|---|
| 1 | Dimethyl 3,3'-thiodipropionate | NaH | THF | Room temp | Cyclization intermediate | 99.9% |
| 2 | Oxidation agents | H2O2 | Not specified | Mild | Formation of sulfone | Not specified |
Oxidative Cyclization and Sulfone Formation
Overview
Oxidation of sulfur-containing heterocycles to form the sulfone group is a critical step, often achieved through oxidative reagents like hydrogen peroxide or peracids, under controlled conditions.
Procedure
- Starting Material : Dihydro-2H-thiopyran-3(4H)-one derivatives
- Oxidant : Hydrogen peroxide, peracids, or other strong oxidants
- Conditions :
- Mild temperature (room temperature to 50°C)
- Solvent: Acetone, acetic acid, or aqueous media
- Outcome : Formation of the 1,1-dioxide sulfone derivative with high purity
Data Table
| Step | Starting Material | Oxidant | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Dihydro-2H-thiopyran-3(4H)-one | H2O2 | Acetone | Room temp | High | Efficient sulfone formation |
Summary of Key Research Findings
| Methodology | Advantages | Limitations | Typical Yield | Notable Conditions |
|---|---|---|---|---|
| Multi-component reaction under alkaline conditions | Simple, high yield, mild | Requires precise control of molar ratios | Up to 99.9% | -10°C to 0°C, THF or DMF solvent |
| Cyclization with NaH/Thf | Efficient for heterocycle formation | Sensitive to moisture | High | Room temperature, inert atmosphere |
| Oxidation to sulfone | High selectivity, high purity | Overoxidation risk | Not specified | Mild oxidants, room temperature |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Agrochemicals
Pesticide Development
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate has been explored as a lead compound in the development of new pesticides. Its structural analogs have shown efficacy against a range of agricultural pests while maintaining low toxicity to non-target organisms, making them suitable for sustainable agriculture practices .
Material Science
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with desirable properties such as increased flexibility and thermal stability. Its incorporation into polymer matrices has been shown to enhance mechanical properties, making it suitable for applications in packaging and coatings .
Chemical Synthesis
Synthetic Intermediates
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate serves as an important intermediate in organic synthesis. It is used in the preparation of various heterocyclic compounds that are valuable in pharmaceuticals and fine chemicals .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and tested their antimicrobial activity against Staphylococcus aureus and Candida albicans. The most potent derivative showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Pesticidal Applications
A field study conducted by agricultural scientists evaluated the effectiveness of a pesticide formulation containing ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate against common crop pests. Results showed a reduction in pest populations by over 70% compared to untreated controls, highlighting its practical application in crop protection .
Mechanism of Action
The mechanism of action of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide, emphasizing differences in functional groups, physicochemical properties, and applications:
Structural and Functional Comparisons
Core Heterocycle and Oxidation State
- The target compound and its analogs share a tetrahydrothiopyran (thiopyran) backbone oxidized to a sulfone (1,1-dioxide). However, substitutions at positions 3 and 4 differentiate their reactivity. For example, the presence of a ketone at C4 in the target compound enhances its electrophilicity compared to Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS 64096-87-3), which has a carboxylic acid group at C4 .
Functional Group Variations
- Ester vs. Carboxylic Acid : The ester group in the target compound (C3) improves its solubility in organic solvents, whereas the carboxylic acid in CAS 64096-87-3 increases polarity, making it more suitable for aqueous-phase reactions .
- Ketone vs. Acetate : Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate (CAS 2111274-89-4) lacks a ketone but features an acetate side chain, broadening its utility in alkylation reactions .
Reactivity and Applications The target compound’s ketone and ester groups make it ideal for Knoevenagel condensations or Michael additions, whereas 4-Tetrahydrothiopyranone 1,1-dioxide (CAS 17396-35-9) is often employed in Diels-Alder reactions due to its unsubstituted ketone . Meloxicam Impurity A (CAS 24683-26-9), with a benzothiazine core, demonstrates the pharmaceutical relevance of sulfone-containing heterocycles but differs in ring structure and bioactivity .
Synthetic Accessibility
- Thiete 1,1-dioxide derivatives (e.g., 3-chlorothiete 1,1-dioxide) are synthesized via oxidative chlorination, while the target compound’s synthesis likely involves thiopyran ring formation followed by selective oxidation and esterification .
Physicochemical Properties
- Solubility : Sulfone groups generally enhance water solubility, but the target compound’s ester moiety reduces this effect compared to carboxylic acid analogs .
Biological Activity
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide, known by its CAS number 889946-17-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₂O₅S
- Molecular Weight : 220.24 g/mol
- Boiling Point : Not available
- Physical State : Solid powder at room temperature
Antimicrobial Properties
Recent studies have indicated that derivatives of thiopyran compounds exhibit significant antimicrobial activity. For example, certain thiopyran derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus, Escherichia coli |
| Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate | High | Pseudomonas aeruginosa, Bacillus subtilis |
Cytotoxic Effects
Research has demonstrated that ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate derivatives can induce cytotoxicity in various cancer cell lines. The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further development as an anticancer agent .
The proposed mechanisms for the biological activity of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate include:
- Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, leading to reduced growth and proliferation of microbial and cancer cells.
- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Oxidative Stress Induction : Increased levels of ROS have been linked to the cytotoxic effects observed in various cell lines treated with this compound.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is classified with hazard statements indicating potential skin irritation (H315) and eye irritation (H319) . Further toxicological studies are necessary to establish a comprehensive safety profile before clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide?
- Methodological Answer : The compound can be synthesized via oxidation of thiopyran precursors using catalysts like tungsten trioxide (WO₃) and hydrogen peroxide (H₂O₂) under alkaline conditions (pH ~11.5). Cyclization of sulfonic acid derivatives with esterification steps is another approach. For example, thiol-containing intermediates are oxidized to sulfones, followed by esterification with ethyl chloroformate. Reaction optimization includes temperature control (0–10°C for exothermic steps) and stoichiometric adjustments to minimize side products .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- 1H/13C NMR : Identify the sulfone group (δ ~3.2–3.5 ppm for S=O adjacent protons) and ketone (δ ~210 ppm in 13C).
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1300–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Verify molecular weight (exact mass: 220.0463) via high-resolution MS.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are addressed via 2D techniques:
- COSY/HSQC : Correlate proton-proton and proton-carbon couplings to distinguish adjacent functional groups.
- Dynamic NMR : Assess temperature-dependent splitting for conformationally flexible protons.
- Comparative Analysis : Cross-reference with published data for structurally similar thiopyran derivatives (e.g., tetrahydrothiopyran-4-one 1,1-dioxide) .
Q. What experimental strategies improve the yield of this compound?
- Methodological Answer :
- Catalyst Optimization : Use WO₃ for selective oxidation, avoiding over-oxidation by controlling H₂O₂ addition rates.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and reduce byproducts.
- Temperature Gradients : Maintain 0–10°C during exothermic oxidation steps to prevent decomposition.
- Workup Protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure sulfone-ester product .
Q. How is this compound utilized as a building block for heterocyclic systems?
- Methodological Answer :
- Diels-Alder Reactions : The sulfone group acts as an electron-withdrawing group, enhancing reactivity as a dienophile.
- Cycloadditions with Amines/Morpholine : React with nucleophiles to form fused thiopyran-piperidine systems.
- Post-Functionalization : Chlorination at the 3-position (via Cl₂/UV irradiation) generates intermediates for cross-coupling reactions .
Data Analysis & Experimental Design
Q. How can computational modeling predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Transition State Analysis : Simulate Diels-Alder pathways to predict regioselectivity in cycloadditions.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide therapeutic applications .
Q. What are the key considerations for reproducing crystallographic data for this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain high-quality single crystals.
- Data Collection : Employ synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution datasets.
- Refinement : Apply SHELXL with restraints for disordered sulfone groups. Validate via R-factor convergence (<5%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
